N,2,5-trimethyl-N-phenylaniline
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Overview
Description
N,2,5-trimethyl-N-phenylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the nitrogen atom is bonded to a phenyl group and the aromatic ring is substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2,5-trimethyl-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylaniline with phenyl halides under palladium-catalyzed amination conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,2,5-trimethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
N,2,5-trimethyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-N-phenylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation reactions, the compound can lose electrons to form oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylaniline: Similar structure but lacks the phenyl group attached to the nitrogen atom.
N-phenylaniline: Similar structure but lacks the methyl groups on the aromatic ring.
2,4,6-trimethyl-N-phenylbenzenamine: Another derivative with similar properties
Uniqueness
N,2,5-trimethyl-N-phenylaniline is unique due to the presence of both the phenyl group attached to the nitrogen atom and the three methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,2,5-trimethyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-13(2)15(11-12)16(3)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI Key |
ISWZNWQZRIUKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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